1-Benzyl-4-octylpiperazine

Description

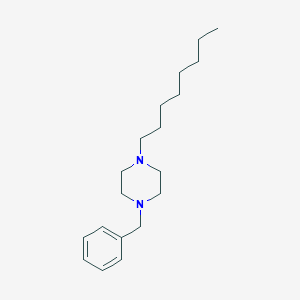

1-Benzyl-4-octylpiperazine is a piperazine derivative characterized by a benzyl group at the 1-position and an octyl (C8H17) alkyl chain at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological and chemical properties, often modulated by substituents at these positions.

Properties

Molecular Formula |

C19H32N2 |

|---|---|

Molecular Weight |

288.5g/mol |

IUPAC Name |

1-benzyl-4-octylpiperazine |

InChI |

InChI=1S/C19H32N2/c1-2-3-4-5-6-10-13-20-14-16-21(17-15-20)18-19-11-8-7-9-12-19/h7-9,11-12H,2-6,10,13-18H2,1H3 |

InChI Key |

MCFKPFAQHDAERA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1CCN(CC1)CC2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCN1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-Benzyl-4-octylpiperazine with key analogs based on substituents, molecular weight, and lipophilicity (logP):

| Compound Name | R1 (Position 1) | R4 (Position 4) | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|---|

| This compound | Benzyl (C6H5CH2) | Octyl (C8H17) | ~332.5 | ~5.2 |

| 1-Benzylpiperazine (BZP) | Benzyl | H | 176.3 | 1.8 |

| 1-Benzyl-4-methylpiperazine (MBZP) | Benzyl | Methyl (CH3) | 190.3 | 2.1 |

| 1-Benzhydryl-4-methylpiperazine (Cyclizine) | Benzhydryl (C6H5)2CH | Methyl | 266.4 | 3.9 |

| 1-(3-Chlorophenyl)piperazine (3-CPP) | 3-Chlorophenyl | H | 196.7 | 2.6 |

| 1-(4-Methoxyphenyl)piperazine (4-MeOPP) | 4-Methoxyphenyl | H | 192.2 | 1.5 |

Key Observations :

- Steric Effects : The bulky octyl group may reduce binding affinity to receptors preferring smaller substituents (e.g., serotonin receptors targeted by 3-CPP) .

1-Benzylpiperazine (BZP) :

- Activity: Acts as a stimulant via dopamine/norepinephrine reuptake inhibition. Often abused as a "legal high" .

- Synthesis : Prepared via nucleophilic substitution between piperazine and benzyl chloride .

1-Benzyl-4-methylpiperazine (MBZP) :

- Activity : Less potent than BZP, with reduced stimulant effects. Used in forensic studies to differentiate homologs .

- Synthesis : Similar to BZP, using 1-methylpiperazine as a starting material .

1-Benzhydryl-4-methylpiperazine (Cyclizine) :

- Activity: Antihistamine and antiemetic, targeting H1 receptors. No stimulant properties .

- Synthesis : Requires prolonged reflux (280 hours) of benzhydryl chloride with 1-methylpiperazine .

1-(3-Chlorophenyl)piperazine (3-CPP) :

- Structural Insight : The electron-withdrawing chloro group enhances binding to serotonin receptors compared to benzyl analogs .

This compound :

- Hypothesized Activity: The octyl chain may shift activity toward lipid-mediated pathways (e.g., cannabinoid receptors) or reduce CNS penetration due to excessive bulk. No direct pharmacological data are available in the provided evidence.

- Synthetic Challenge : Introducing a long alkyl chain requires optimized conditions (e.g., phase-transfer catalysts or high-temperature reactions) to avoid side products.

Molecular Imprinting and Binding Studies

Evidence from molecular imprinting experiments highlights that substituent electronic and steric properties critically influence receptor binding:

- Benzylpiperazine Analogs : Bulkier groups (e.g., benzhydryl in Cyclizine) reduce binding flexibility, while electron-donating groups (e.g., methoxy in 4-MeOPP) enhance affinity for serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.